molecular formula C15H27NO2Si B2664412 tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate CAS No. 1604039-50-0

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

Cat. No.: B2664412
CAS No.: 1604039-50-0
M. Wt: 281.471
InChI Key: RQJZXFMIXGHQSW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a trimethylsilyl (TMS)-protected ethynyl substituent at the 4-position of the piperidine ring. Its synthesis involves a cross-coupling reaction between tert-butyl 4-iodopiperidine-1-carboxylate and ((trimethylsilyl)ethynyl)magnesium bromide, catalyzed by FeBr₂ (86–88% purity after purification via flash chromatography). The product is isolated as a pale brown oil .

Properties

IUPAC Name

tert-butyl 4-(2-trimethylsilylethynyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2Si/c1-15(2,3)18-14(17)16-10-7-13(8-11-16)9-12-19(4,5)6/h13H,7-8,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZXFMIXGHQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound has garnered attention in medicinal chemistry, particularly for its potential as a pharmaceutical intermediate. It has been investigated for its role in synthesizing various biologically active compounds, including potential GPR119 agonists, which are relevant for the treatment of Type 2 Diabetes Mellitus (T2DM).

Case Study: GPR119 Agonists

In a study focusing on the synthesis of novel derivatives of tert-butyl 4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, researchers demonstrated that derivatives of tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate could activate GLP-1 pathways, showing promise as therapeutic agents for T2DM management .

Organic Synthesis Applications

Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis. Its ability to participate in various coupling reactions allows it to be utilized in creating complex molecular architectures.

Example Reactions

Reaction Type Description Outcome
Suzuki CouplingReacted with aryl halides to form biaryl compoundsHigh yields of desired products.
Sonogashira ReactionCoupled with terminal alkynes for alkyne-functionalized piperidinesEnhanced functional diversity in synthesized compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The piperidine ring can interact with biological receptors, while the ethynyl and trimethylsilyl groups can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Structural and Physical Properties
Compound Name Substituent at 4-Position Physical State Purity (%) Molecular Weight Key References
tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate TMS-ethynyl Pale brown oil 86–88 325.51
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino + pyridinyl Light yellow solid N/A 277.36
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridinyl)methyl Solid (purity 95%) 95 320.39
tert-Butyl 4-vinylpiperidine-1-carboxylate Vinyl Liquid 97 211.29
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl Solid N/A 275.39
Key Observations :
  • Physical State : The TMS-ethynyl derivative is uniquely an oil, while others are solids or liquids, reflecting differences in polarity and crystallinity.
  • Substituent Effects: TMS-ethynyl: Enhances stability in cross-coupling reactions but requires deprotection (e.g., TBAF) for further functionalization . Amino-pyridinyl: Introduces hydrogen-bonding capability and basicity, useful in drug design . Vinyl: Offers conjugation for polymerization or Diels-Alder reactions .
Key Observations :
  • The TMS-ethynyl compound’s iron-catalyzed synthesis is notable for its mild conditions and scalability .
  • Regulatory status varies: The phenylamino derivative is flagged in narcotic precursor lists, unlike the TMS-ethynyl analog .
Key Observations :
  • The TMS-ethynyl compound lacks significant hazards, unlike the 4-methylphenyl derivative, which emits toxic fumes .

Biological Activity

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate, identified by its CAS number 1604039-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H27NO2Si
  • Molecular Weight : 281.47 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trimethylsilyl ethynyl moiety, which may influence its biological interactions.

Pharmacological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For example:

  • A related compound demonstrated an EC50 (half-maximal effective concentration) of 3.98 μM against HIV type-1, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

Cytotoxicity and Selectivity

The cytotoxic profile is crucial for evaluating the safety and therapeutic potential of new compounds:

  • The CC50 (half-maximal cytotoxic concentration) values indicate the concentration at which the compound becomes toxic to cells. Lower CC50 values are preferable as they indicate higher selectivity for target cells over non-target cells.

Understanding how this compound interacts at the molecular level is essential for its development as a therapeutic agent:

  • NLRP3 Inflammasome Inhibition : Preliminary studies suggest that compounds in this class may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition could lead to reduced release of pro-inflammatory cytokines like IL-1β, potentially mitigating conditions associated with excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study ReferenceCompound TestedKey Findings
Related HeterocyclesShowed potent anti-HIV activity with EC50 values as low as 3.98 μM
NLRP3 InhibitorsDemonstrated ability to reduce pyroptotic cell death and IL-1β release in THP-1 cells
Structural AnaloguesEvaluated for cytotoxicity and selectivity; findings suggest potential therapeutic uses

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate in laboratory settings?

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure; OV/AG/P99 cartridges for higher protection) to mitigate inhalation risks .
  • Skin/eye protection : Wear flame-resistant lab coats, nitrile gloves, and chemical goggles. In case of contact, rinse eyes with water for 15 minutes and seek medical evaluation .
  • Storage : Store in a dry, ventilated area away from heat and incompatible materials (e.g., strong oxidizers) to prevent decomposition .

Q. How can this compound be synthesized, and what purification methods are effective?

  • Synthetic route :
    • Step 1 : React piperidine derivatives with trimethylsilyl acetylene under Sonogashira coupling conditions (Pd/Cu catalysis, inert atmosphere) to introduce the ethynyl group .
    • Step 2 : Protect the piperidine nitrogen with tert-butyl carbamate using Boc anhydride in dichloromethane at 0–25°C .
  • Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1H^1H NMR (e.g., tert-butyl protons at δ 1.4 ppm; trimethylsilyl protons at δ 0.2 ppm) and 13C^{13}C NMR (carbonyl carbon at ~155 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z 339.2) .

Advanced Research Questions

Q. How does the trimethylsilyl ethynyl group influence reactivity in cross-coupling reactions?

  • Steric and electronic effects : The trimethylsilyl group stabilizes the ethynyl moiety via σ-π conjugation, enhancing its nucleophilicity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk may reduce reaction rates with bulky aryl halides .
  • Methodology : Compare coupling efficiencies using silyl-protected vs. unprotected ethynyl derivatives under identical conditions (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, THF) .

Q. What strategies mitigate instability during long-term storage or under acidic/basic conditions?

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include desilylated ethynyl derivatives or Boc-deprotected piperidine .
  • Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) and store under nitrogen to prevent oxidation. Avoid aqueous buffers below pH 5 to prevent Boc cleavage .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking studies : Use Schrödinger Maestro to model interactions with enzymes (e.g., acetylcholinesterase) via hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the tert-butyl group .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify key residues for mutagenesis validation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Traditional batch methods risk exothermic side reactions (e.g., during Boc protection). Flow reactors improve heat dissipation and yield consistency .
  • Quality control : Implement in-line FTIR and PAT (Process Analytical Technology) to monitor intermediate purity during continuous manufacturing .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How to address conflicting data?

  • Case study : Acute toxicity (LD50_{50}) values vary across studies (e.g., 200 mg/kg in rats vs. 450 mg/kg in mice). Resolve via standardized OECD 423 testing with controlled dosing and species-specific metabolic profiling .
  • Mitigation : Cross-reference GHS classifications from multiple sources (e.g., ECHA, PubChem) and prioritize studies with validated analytical methods (e.g., LC-MS/MS quantification) .

Q. Inconsistent reaction yields in silylation steps: What factors contribute?

  • Root cause analysis : Trace moisture or oxygen ingress can deactivate catalysts. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) and degas reagents via freeze-pump-thaw cycles .
  • Optimization : Replace PdCl2_2(PPh3_3)2_2 with air-stable Pd(OAc)2_2/XPhos systems to improve reproducibility .

Methodological Best Practices

Q. How to design a robust stability-indicating assay for this compound?

  • HPLC conditions : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Monitor degradation peaks at 254 nm .
  • Forced degradation : Expose the compound to 0.1N HCl (2 hrs), 0.1N NaOH (2 hrs), and UV light (48 hrs) to validate method specificity .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Metabolic stability : Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Quantify parent compound loss via LC-MS to calculate intrinsic clearance .
  • Plasma protein binding : Use equilibrium dialysis (37°C, 4 hrs) to measure unbound fraction in human plasma .

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